Cas no 61033-69-0 (1H-Imidazole, 2-(2-chlorophenyl)-4,5-dihydro-)

1H-Imidazole, 2-(2-chlorophenyl)-4,5-dihydro-, is a heterocyclic compound featuring a partially saturated imidazole core substituted with a 2-chlorophenyl group. This structure imparts unique reactivity and versatility, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of the chlorophenyl moiety enhances its potential for further functionalization, while the dihydro-imidazole ring offers stability and selectivity in reactions. Its well-defined molecular architecture supports applications in the development of biologically active compounds, particularly in medicinal chemistry. The compound is characterized by high purity and consistent performance, ensuring reliability in research and industrial processes. Proper handling and storage are recommended to maintain its integrity.
1H-Imidazole, 2-(2-chlorophenyl)-4,5-dihydro- structure
61033-69-0 structure
Product name:1H-Imidazole, 2-(2-chlorophenyl)-4,5-dihydro-
CAS No:61033-69-0
MF:C9H9ClN2
MW:180.634160757065
MDL:MFCD11853164
CID:493958
PubChem ID:3753467

1H-Imidazole, 2-(2-chlorophenyl)-4,5-dihydro- Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole, 2-(2-chlorophenyl)-4,5-dihydro-
    • 1H-IMidazole, 4,5-dihydro-2-(2-cholrophenyl)-
    • 2-(2-chlorophenyl)-4,5-dihydro-1H-imidazole
    • DTXSID60395949
    • HS-3473
    • CHEMBL457766
    • BDBM50266029
    • 61033-69-0
    • SY280122
    • MFCD11853164
    • 4,5-dihydro-2-(2-cholrophenyl)-1H-Imidazole
    • DB-072896
    • STK377853
    • AKOS005449273
    • 2-(2-Chlorophenyl)-4,5-dihydroimidazole
    • SCHEMBL2949149
    • MDL: MFCD11853164
    • Inchi: InChI=1S/C9H9ClN2/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4H,5-6H2,(H,11,12)
    • InChI Key: WNGMGKLQVLMSIV-UHFFFAOYSA-N
    • SMILES: C1CN=C(N1)C2=CC=CC=C2Cl

Computed Properties

  • Exact Mass: 180.04557
  • Monoisotopic Mass: 180.045
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 24.4Ų

Experimental Properties

  • PSA: 24.39

1H-Imidazole, 2-(2-chlorophenyl)-4,5-dihydro- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1186451-5g
2-(2-Chlorophenyl)-4,5-dihydroimidazole
61033-69-0 95%
5g
$1430 2024-07-19
eNovation Chemicals LLC
Y1186451-5g
2-(2-Chlorophenyl)-4,5-dihydroimidazole
61033-69-0 95%
5g
$1430 2025-02-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1947837-5g
2-(2-Chlorophenyl)-4,5-dihydro-1h-imidazole
61033-69-0 98%
5g
¥19668.00 2024-05-07
eNovation Chemicals LLC
Y1186451-5g
2-(2-Chlorophenyl)-4,5-dihydroimidazole
61033-69-0 95%
5g
$1430 2025-02-25

Additional information on 1H-Imidazole, 2-(2-chlorophenyl)-4,5-dihydro-

Introduction to 1H-Imidazole, 2-(2-chlorophenyl)-4,5-dihydro (CAS No. 61033-69-0) and Its Recent Applications in Chemical Biology

1H-Imidazole, 2-(2-chlorophenyl)-4,5-dihydro (CAS No. 61033-69-0) is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and versatile biological activities. This compound belongs to the imidazole family, which is well-known for its presence in numerous pharmacologically active molecules. The presence of a chlorophenyl group at the 2-position and a dihydro substitution at the 4,5-position enhances its interactability with biological targets, making it a valuable scaffold for drug discovery and medicinal chemistry research.

The structural framework of 1H-Imidazole, 2-(2-chlorophenyl)-4,5-dihydro facilitates its role as a key intermediate in synthesizing more complex molecules. Its imidazole core is characterized by a five-membered ring containing two nitrogen atoms, which allows for hydrogen bonding and coordination interactions with biological macromolecules. The chlorophenyl substituent introduces lipophilicity and potential electronic effects that can modulate binding affinity and specificity. These features make it an attractive candidate for developing novel therapeutic agents targeting various diseases.

In recent years, there has been a surge in research focused on exploiting the biological potential of imidazole derivatives. One of the most compelling areas of investigation involves their application as kinase inhibitors, particularly in the treatment of cancers and inflammatory diseases. Studies have demonstrated that compounds structurally related to 1H-Imidazole, 2-(2-chlorophenyl)-4,5-dihydro can selectively inhibit aberrant signaling pathways involved in tumor growth and progression. For instance, modifications to the imidazole ring have led to the development of potent inhibitors of tyrosine kinases, which are critical enzymes in cancer cell proliferation.

Moreover, the pharmacokinetic properties of this compound have been extensively studied to optimize its delivery and efficacy. Researchers have explored various derivatives to enhance solubility, metabolic stability, and tissue distribution. The chlorophenyl group plays a pivotal role in these modifications, as it can be tailored to improve binding interactions while maintaining favorable pharmacokinetic profiles. Such efforts have resulted in several preclinical candidates that are currently undergoing further investigation for therapeutic applications.

The synthetic accessibility of 1H-Imidazole, 2-(2-chlorophenyl)-4,5-dihydro (CAS No. 61033-69-0) has also contributed to its widespread use in academic and industrial research settings. Efficient synthetic routes have been developed that allow for scalable production of this compound, enabling high-throughput screening programs and library synthesis efforts. These advancements have accelerated the discovery process by providing researchers with readily available building blocks for drug development.

Recent publications highlight the compound's role in neurological disorders, where imidazole derivatives have shown promise as potential treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier and interact with neuronal receptors makes them particularly relevant for these conditions. Additionally, their interaction with metal ions has been exploited in designing chelating agents for metal toxicity treatments.

In conclusion, 1H-Imidazole, 2-(2-chlorophenyl)-4,5-dihydro (CAS No. 61033-69-0) represents a fascinating example of how structural modifications can enhance biological activity and therapeutic potential. Its unique combination of functional groups makes it a versatile scaffold for drug discovery, with applications spanning oncology, inflammation, neurology, and beyond. As research continues to uncover new mechanisms of action and synthetic strategies, this compound is poised to remain at the forefront of medicinal chemistry innovation.

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(CAS:61033-69-0)1H-Imidazole, 2-(2-chlorophenyl)-4,5-dihydro-
A18977
Purity:99%
Quantity:5g
Price ($):1479.0